molecular formula C12H16N2O3S B2938071 1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide CAS No. 1008481-04-6

1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide

Cat. No.: B2938071
CAS No.: 1008481-04-6
M. Wt: 268.33
InChI Key: YDHWEEPSGQVJGO-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring substituted with a sulfonyl group and a carboxamide group

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various bioactive molecules with target selectivity . This suggests that this compound could potentially affect multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in molecules like this one can modify physicochemical parameters and obtain the best adme/tox results for drug candidates . This suggests that the compound could have favorable pharmacokinetic properties that impact its bioavailability.

Result of Action

Given the known bioactivity of pyrrolidine derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide. It’s known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could be influenced by its stereochemistry and the environment in which it is present.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine-2-carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide is unique due to the presence of both a sulfonyl group and a carboxamide group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9-4-6-10(7-5-9)18(16,17)14-8-2-3-11(14)12(13)15/h4-7,11H,2-3,8H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHWEEPSGQVJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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